molecular formula C8H14N4O B253992 3-(pentylamino)-2H-1,2,4-triazin-5-one

3-(pentylamino)-2H-1,2,4-triazin-5-one

Cat. No. B253992
M. Wt: 182.22 g/mol
InChI Key: LYZXBGYWEUYIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pentylamino)-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 3-(Pentylamino)-2H-1,2,4-triazin-5-one is not fully understood. However, studies have shown that it exerts its biological effects through the inhibition of specific enzymes and the modulation of various signaling pathways. It has also been shown to interact with specific receptors in the body, leading to the activation or inhibition of specific cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of specific enzymes and signaling pathways. Additionally, it has been shown to have neuroprotective effects and to modulate the levels of specific neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Pentylamino)-2H-1,2,4-triazin-5-one is its versatility in various research applications. It can be used in vitro and in vivo, making it a valuable tool for both basic and applied research. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for researchers. However, its potential toxicity and limited solubility in water can pose challenges in certain research applications.

Future Directions

There are several future directions for the research of 3-(Pentylamino)-2H-1,2,4-triazin-5-one. One area of interest is the development of new drugs for the treatment of neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential new therapeutic targets. Furthermore, its potential use in the detection of metal ions in biological samples warrants further investigation. Finally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with unique biological properties.
Conclusion:
In conclusion, this compound is a valuable compound with potential use in various scientific research applications. Its simple synthesis method, low cost, and versatility make it an attractive tool for researchers. Further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets. The synthesis of new derivatives of this compound may lead to the discovery of new compounds with unique biological properties.

Synthesis Methods

The synthesis of 3-(Pentylamino)-2H-1,2,4-triazin-5-one involves the reaction of 3-amino-1,2,4-triazin-5(2H)-one with pentylamine. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions. The resulting compound is purified using various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

3-(Pentylamino)-2H-1,2,4-triazin-5-one has potential use in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been used in the development of new drugs for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, it has been studied as a potential tool for the detection of metal ions in biological samples.

properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-(pentylamino)-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C8H14N4O/c1-2-3-4-5-9-8-11-7(13)6-10-12-8/h6H,2-5H2,1H3,(H2,9,11,12,13)

InChI Key

LYZXBGYWEUYIEO-UHFFFAOYSA-N

Isomeric SMILES

CCCCCNC1=NC(=O)C=NN1

SMILES

CCCCCNC1=NC(=O)C=NN1

Canonical SMILES

CCCCCNC1=NC(=O)C=NN1

Origin of Product

United States

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